molecular formula C21H14F6N2O4S B2979571 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate CAS No. 877636-71-0

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B2979571
CAS No.: 877636-71-0
M. Wt: 504.4
InChI Key: JOEFCDDSKHWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a 4H-pyran-3-yl core esterified with a 3,5-bis(trifluoromethyl)benzoate group and modified at the 6-position by a ((4,6-dimethylpyrimidin-2-yl)thio)methyl substituent. The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and electron-withdrawing properties, which may influence metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O4S/c1-10-3-11(2)29-19(28-10)34-9-15-7-16(30)17(8-32-15)33-18(31)12-4-13(20(22,23)24)6-14(5-12)21(25,26)27/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEFCDDSKHWFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents/Modifications Synthesis Highlights Potential Applications
Target Compound 4H-Pyran-3-yl benzoate 3,5-bis(trifluoromethyl)benzoate; pyrimidine-thioether Likely multi-step condensation (inferred from ) Drug candidates (e.g., kinase inhibitors)
MK85 () Pyrazolo[1,5-a]pyrimidinone 3,5-bis(trifluoromethyl)phenyl; hexahydro-pyrimidinone Ethyl ester condensation CNS-targeted therapeutics
Compound 19 () Thiazolo[4,5-d]pyrimidine Coumarin; 7-phenyl-5-thioxo Microwave-assisted cyclization Fluorescent probes or enzyme inhibitors
4i/4j () Pyrimidin-2(1H)-one Coumarin-3-yl; tetrazole; phenyl-pyrazolone Conventional thermal cyclization Anticancer or antimicrobial agents

Key Observations

Trifluoromethyl Groups: The target compound and MK85 share 3,5-bis(trifluoromethyl)phenyl groups, which are known to enhance metabolic stability and membrane permeability due to their strong electron-withdrawing effects and hydrophobic character. This contrasts with coumarin-based analogs (e.g., Compound 19 ), where polar hydroxy groups may reduce bioavailability.

Heterocyclic Cores: The 4H-pyran-3-yl core in the target compound differs from the pyrazolopyrimidinone in MK85 and the thiazolo[4,5-d]pyrimidine in Compound 19 .

Sulfur-Containing Linkages: The pyrimidine-thioether group in the target compound may confer greater resistance to enzymatic hydrolysis compared to oxygen-based ethers (e.g., in ’s nucleoside analog ).

In contrast, MK85’s synthesis relies on conventional ester condensations .

Research Findings and Implications

  • Biological Interactions: The pyrimidine-thioether motif may mimic ATP-binding sites in kinases, similar to pyrimidinone derivatives in .
  • Limitations : Lack of solubility data for the target compound limits direct comparison with water-soluble analogs like coumarin derivatives .

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